molecular formula C15H20N8O6 B610434 Regadenoson hydrate CAS No. 875148-45-1

Regadenoson hydrate

Cat. No.: B610434
CAS No.: 875148-45-1
M. Wt: 408.37 g/mol
InChI Key: CDQVVPUXSPZONN-WPPLYIOHSA-N
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Description

Regadenoson is an Adenosine Receptor Agonist. The mechanism of action of regadenoson is as an Adenosine Receptor Agonist.
Regadenoson is an adenosine derivative and selective A2A adenosine receptor agonist with coronary vasodilating activity. Upon administration, regadenoson selectively binds to and activates the A2A adenosine receptor, which induces coronary vasodilation. This leads to an increase in coronary blood flow and enhances myocardial perfusion. Compared to adenosine, regadenoson has a longer half-life and shows higher selectivity towards the A2A adenosine receptor. This agent is a very weak agonist for the A1 adenosine receptor and has negligible affinity for the A2B and A3 adenosine receptors.

Biological Activity

Regadenoson hydrate, a selective A2A adenosine receptor agonist, has garnered attention for its significant biological activity, particularly in the context of cardiovascular health. This article will explore the compound's mechanism of action, pharmacokinetics, clinical applications, and safety profile, supported by relevant data tables and case studies.

Regadenoson mimics the effects of adenosine by selectively binding to A2A receptors, leading to coronary vasodilation and increased myocardial blood flow (MBF). It operates through a G-protein-coupled receptor mechanism that activates adenylyl cyclase, resulting in elevated levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This cascade promotes smooth muscle relaxation in the coronary arteries, enhancing blood flow.

  • Receptor Affinity : Regadenoson exhibits a low affinity for A2A receptors (Ki ≈ 1.3 µM) and minimal interaction with A1 receptors (Ki > 16.5 µM), which reduces the likelihood of adverse effects associated with non-selective adenosine receptor agonists .

Pharmacokinetics

The pharmacokinetic profile of regadenoson is characterized by a three-compartment model:

  • Absorption : The onset of action occurs within 1 to 3 minutes post-administration.
  • Half-Life : The initial phase lasts approximately 2 to 4 minutes, followed by an intermediate phase of about 30 minutes and a terminal phase lasting around 2 hours .
  • Excretion : Approximately 57% of regadenoson is excreted unchanged via renal pathways .

Table 1: Pharmacokinetic Parameters of Regadenoson

ParameterValue
T max1 to 4 minutes
Initial Half-Life2 to 4 minutes
Intermediate Half-Life~30 minutes
Terminal Half-Life~2 hours
Renal Excretion57% unchanged
Clearance~450 mL/min

Clinical Applications

Regadenoson is primarily utilized in pharmacological stress testing for myocardial perfusion imaging. It serves as an alternative to traditional agents like adenosine and dipyridamole, offering a favorable safety profile with fewer side effects such as bronchoconstriction and bradycardia .

Case Study Insights

In a clinical study comparing regadenoson with adenosine for SPECT imaging, regadenoson demonstrated comparable efficacy in detecting myocardial ischemia while being better tolerated by patients. The study highlighted that regadenoson's vasodilatory effects were evident within seconds, making it suitable for rapid assessment during imaging procedures .

Safety Profile

Regadenoson is generally well-tolerated. Its selective action on A2A receptors minimizes the risk of adverse effects commonly associated with non-selective adenosine agonists. Notably, it does not require dose adjustments in patients with renal impairment, further enhancing its clinical utility .

Table 2: Comparison of Adverse Effects

AgentCommon Adverse EffectsTolerability
RegadenosonMinimal; rare cases of headache or flushingHigh
AdenosineBronchospasm, AV block, hypotensionModerate
DipyridamoleChest pain, hypotensionModerate

Scientific Research Applications

Myocardial Perfusion Imaging

Regadenoson is primarily indicated for:

  • Radionuclide Myocardial Perfusion Imaging : It is used when patients cannot undergo traditional exercise stress tests. The recommended dose is a single intravenous injection of 0.4 mg, followed by saline flush .
  • Real-Time Myocardial Contrast Echocardiography : This technique utilizes regadenoson without radiation exposure, allowing rapid diagnosis of coronary stenosis .

Stress Testing in Special Populations

Regadenoson has been evaluated in various patient demographics:

  • Patients with Renal Impairment : Studies indicate that regadenoson does not require dose adjustments in patients with renal impairment or those on dialysis, demonstrating its safety profile in this population .
  • Obese Patients : Research suggests variable efficacy in obese individuals, warranting further investigation into its effects on this demographic .

Safety Profile

The safety profile of regadenoson has been established through numerous clinical trials:

  • Adverse Effects : Common side effects include hypotension and transient increases in heart rate. Serious adverse events are rare, with most patients tolerating the drug well .
  • Comparison with Other Agents : Regadenoson is preferred over older agents like adenosine and dipyridamole due to its favorable side effect profile .

Efficacy in Clinical Trials

In the ADVANCE trial, regadenoson demonstrated non-inferiority to adenosine for detecting reversible myocardial ischemia, reinforcing its clinical utility . Table 1 summarizes key findings from various studies comparing regadenoson with other pharmacologic agents.

StudyPopulationFindings
ADVANCE TrialPatients with suspected coronary artery diseaseRegadenoson non-inferior to adenosine for ischemia detection
Safety StudyHealthy subjectsWell tolerated; few adverse events reported
Efficacy StudyObese patientsVariable responses; needs further research

Properties

IUPAC Name

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O5.H2O/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14;/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21);1H2/t7-,9-,10-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQVVPUXSPZONN-WPPLYIOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236374
Record name Regadenoson hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875148-45-1
Record name Regadenoson [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875148451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Regadenoson hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name REGADENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XLN4Y044H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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